
10-Deacetyl-7-methyl Baccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Deacetyl-7-methyl Baccatin III is a natural organic compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol). These drugs are widely used in chemotherapy for treating various cancers, including breast, ovarian, and lung cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-Deacetyl-7-methyl Baccatin III can be synthesized through various methods. One common approach involves the ultrasonic-assisted extraction from the needles of Taxus baccata L. using solvents like ethanol and methanol. The extraction process is optimized by adjusting temperature, extraction time, and particle size . Another method involves the whole-cell biotransformation of renewable Taxus needles, where 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) is used to convert 10-deacetylbaccatin III to baccatin III .
Industrial Production Methods
Industrial production of this compound often involves semi-synthesis from natural precursors. The most widely used precursor is 10-deacetylbaccatin III, which is extracted from the leaves of Taxus baccata L. This method is preferred due to the higher biomass yield and chemical yield compared to other Taxus species .
Análisis De Reacciones Químicas
Types of Reactions
10-Deacetyl-7-methyl Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl-CoA for acetylation, hydrazine hydrate for reduction, and various oxidizing agents for oxidation . The reaction conditions often involve controlled temperatures and specific pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include baccatin III, which is a crucial intermediate in the synthesis of paclitaxel and docetaxel .
Aplicaciones Científicas De Investigación
10-Deacetyl-7-methyl Baccatin III has numerous scientific research applications:
Mecanismo De Acción
10-Deacetyl-7-methyl Baccatin III exerts its effects by interacting with microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include tubulin, a protein that forms the structural component of microtubules .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: A well-known anti-cancer drug derived from the bark of Taxus brevifolia.
Docetaxel: Another anti-cancer drug with a similar structure and mechanism of action.
Baccatin III: A direct precursor in the synthesis of paclitaxel and docetaxel.
Uniqueness
10-Deacetyl-7-methyl Baccatin III is unique due to its specific role as a precursor in the biosynthesis of docetaxel and paclitaxel. Its ability to be converted into these potent anti-cancer drugs makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
1444818-14-7 |
|---|---|
Fórmula molecular |
C30H38O10 |
Peso molecular |
558.624 |
InChI |
InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30+/m0/s1 |
Clave InChI |
IWJSBKNWKLQICP-AYZYBLPVSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |
Sinónimos |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-6,9,11-trihydroxy-4-methoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


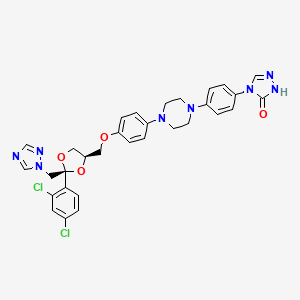
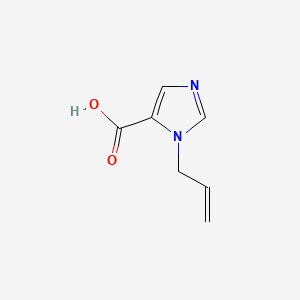
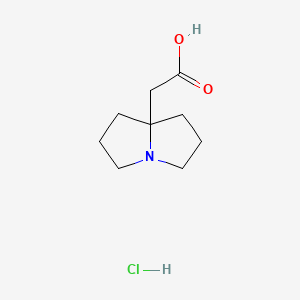
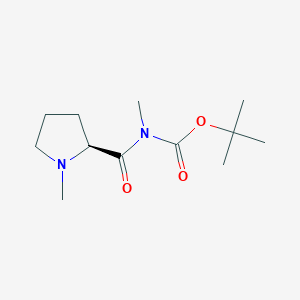

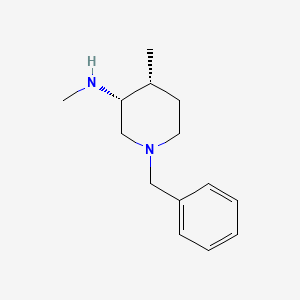
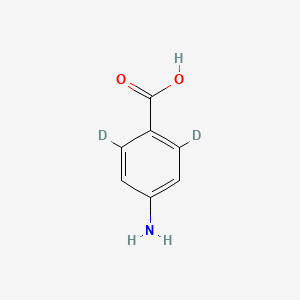
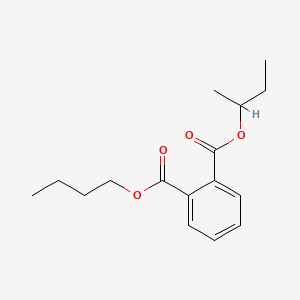
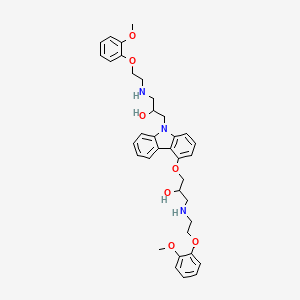
![N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B569720.png)
